4-(5-Bromo-2-fluorophenyl)pyridine
Description
4-(5-Bromo-2-fluorophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 5-bromo-2-fluorophenyl group. Such compounds are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups to pyridine .
Properties
Molecular Formula |
C11H7BrFN |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-7H |
InChI Key |
SUYFLHOJQQTXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 4-(5-Bromo-2-fluorophenyl)pyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The halogen atoms on the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
5-Bromo-2-(4-fluorophenyl)pyridine (CAS 463336-07-4)
- Molecular Formula : C${11}$H$7$BrFN
- Key Differences: The phenyl ring substituents are 4-fluoro and 5-bromo, compared to 2-fluoro and 5-bromo in the target compound.
2-((5-Bromo-2-fluorophenyl)thio)-4-(trifluoromethyl)pyridine (Compound 43)
- Molecular Formula : C${13}$H$7$BrF$_4$NS
- Key Differences : Contains a thioether linkage and a trifluoromethyl group on the pyridine ring. The sulfur atom increases lipophilicity, while the CF$_3$ group enhances electronegativity, impacting pharmacokinetics .
5-Bromo-2-fluoropyridine (CAS 766-11-0)
- Molecular Formula : C$5$H$3$BrFN
- Key Differences : Substituents are directly on the pyridine ring (2-fluoro, 5-bromo) rather than a phenyl group. This simpler structure has a boiling point of 162–164°C and higher reactivity due to the electron-withdrawing effects of halogens .
5-Bromo-4-(2-methylphenyl)pyrimidine (CAS 941294-34-4)
- Molecular Formula : C${11}$H$9$BrN$_2$
- Key Differences : Pyrimidine core instead of pyridine, with a 2-methylphenyl group . Pyrimidines often exhibit distinct hydrogen-bonding capabilities and are prevalent in nucleic acid analogs .
Physicochemical Properties
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